Cas no 1807197-55-2 (Ethyl 3-chloro-5-cyano-4-hydroxybenzoate)

Ethyl 3-chloro-5-cyano-4-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-5-cyano-4-hydroxybenzoate
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- インチ: 1S/C10H8ClNO3/c1-2-15-10(14)6-3-7(5-12)9(13)8(11)4-6/h3-4,13H,2H2,1H3
- InChIKey: VJWUNIWBVVAIDN-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C#N)C=C(C(=O)OCC)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.3
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017718-500mg |
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate |
1807197-55-2 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015017718-1g |
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate |
1807197-55-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015017718-250mg |
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate |
1807197-55-2 | 97% | 250mg |
494.40 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate 関連文献
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1. Book reviews
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Ethyl 3-chloro-5-cyano-4-hydroxybenzoateに関する追加情報
Comprehensive Overview of Ethyl 3-chloro-5-cyano-4-hydroxybenzoate (CAS No. 1807197-55-2)
Ethyl 3-chloro-5-cyano-4-hydroxybenzoate (CAS No. 1807197-55-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its chloro, cyano, and hydroxy functional groups, offers unique reactivity and versatility in synthetic applications. Its molecular structure, C10H8ClNO3, makes it a valuable intermediate for designing advanced molecules with tailored properties. Researchers and industries are increasingly exploring its potential due to its compatibility with modern green chemistry principles and its role in sustainable synthesis.
The compound’s multifunctional groups enable diverse chemical transformations, making it a cornerstone in the development of high-performance materials and bioactive compounds. For instance, its cyano group is pivotal in nucleophilic addition reactions, while the hydroxy group facilitates esterification and etherification processes. These attributes align with current trends in drug discovery, where fragment-based drug design (FBDD) relies on such building blocks. Additionally, its chloro substituent enhances electrophilic reactivity, a feature exploited in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
In the context of user-searched topics, Ethyl 3-chloro-5-cyano-4-hydroxybenzoate is often queried alongside terms like “synthetic applications”, “pharmaceutical intermediates”, and “spectroscopic characterization”. Analytical techniques such as NMR, HPLC, and mass spectrometry are critical for verifying its purity and structure, addressing common questions about quality control in industrial settings. Moreover, its stability under various pH conditions and thermal profiles are frequently discussed in process optimization forums.
From an SEO perspective, this compound’s relevance extends to emerging niches like biodegradable polymers and catalysis. Searches for “eco-friendly chemical synthesis” or “heterocyclic compound preparation” often highlight its utility. The hydroxybenzoate moiety, in particular, is a hotspot for antioxidant research, linking it to cosmetic preservatives and food additives—topics trending in health-conscious markets.
Industrial scalability is another focal point. Ethyl 3-chloro-5-cyano-4-hydroxybenzoate is synthesized via esterification of corresponding acids, a process optimized for low-waste production. Recent patents emphasize solvent-free reactions and microwave-assisted synthesis, reflecting the demand for energy-efficient methodologies. These advancements resonate with queries about cost-effective manufacturing and regulatory compliance, particularly in REACH and FDA guidelines.
In academic circles, the compound’s crystallography data and H-bonding patterns are studied for supramolecular chemistry applications. Its X-ray diffraction profiles are archived in databases like Cambridge Structural Database (CSD), aiding in molecular modeling and virtual screening projects. Such data-driven approaches align with the rise of AI-aided drug development, a frequently searched topic in computational chemistry.
To conclude, Ethyl 3-chloro-5-cyano-4-hydroxybenzoate (CAS No. 1807197-55-2) exemplifies innovation at the intersection of organic synthesis and applied chemistry. Its adaptability to green protocols, coupled with its structural diversity, ensures its prominence in both research and industry. As sustainable practices and precision chemistry dominate scientific discourse, this compound will remain a key player in addressing global challenges.
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